molecular formula C7H8N2O3 B8732539 (4-Methyl-5-nitropyridin-2-yl)methanol

(4-Methyl-5-nitropyridin-2-yl)methanol

Cat. No.: B8732539
M. Wt: 168.15 g/mol
InChI Key: DCKIZMRDMKCGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-5-nitropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Methyl-5-nitropyridin-2-yl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves nitration and functional group transformations. For example, a pyridine precursor (e.g., 4-methylpyridin-2-yl methanol) undergoes nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product. Yields (~60–75%) depend on stoichiometric ratios and temperature control during nitration .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : The hydroxymethyl group (2-position) appears as a singlet (~4.6 ppm for -CH₂OH), while the nitro group deshields adjacent protons (e.g., 8.5–9.0 ppm for pyridine-H) .
  • IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹) and -OH (~3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (m/z ≈ 183.16) align with the molecular formula C₇H₈N₂O₃ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of nitro-aromatic compounds like this compound?

Discrepancies in antimicrobial or enzyme inhibition studies may arise from assay conditions (e.g., pH, solvent polarity) or impurities. For example:

  • Solvent Effects : Aqueous vs. DMSO solutions can alter compound solubility and bioavailability, impacting MIC values against E. coli .
  • Purity Checks : HPLC analysis (>95% purity) ensures observed activities are compound-specific rather than artifact-driven .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic centers. The nitro group at C5 stabilizes negative charge buildup during nucleophilic attack at C2 or C6, favoring SNAr mechanisms. Activation energies correlate with experimental reaction rates in ethanolamine substitutions .

Q. What experimental designs optimize the compound’s application in metal-organic frameworks (MOFs)?

  • Coordination Studies : The hydroxymethyl group acts as a ligand for transition metals (e.g., Cu²⁺). Titration experiments (UV-Vis, EPR) determine binding constants (logK ≈ 3.5–4.0) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C), guiding MOF synthesis conditions .

Q. Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of derivatives?

  • Step Optimization : Reductive amination of the nitro group (e.g., H₂/Pd-C) requires strict anhydrous conditions to prevent byproduct formation .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C vs. Raney Ni) affect selectivity in hydrogenation steps .

Q. What in vitro assays are suitable for evaluating the compound’s neuroprotective potential?

  • Cell Models : SH-SY5Y neuronal cells treated with oxidative stress inducers (H₂O₂) assess viability via MTT assays.
  • Mechanistic Probes : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and ROS scavenging assays (DCFH-DA) clarify pathways .

Q. Key Considerations for Researchers

  • Toxicity Screening : While not FDA-approved, preliminary cytotoxicity assays (e.g., HepG2 cells) are mandatory before in vivo testing .
  • Regulatory Compliance : Adhere to ethical guidelines for handling nitro-aromatics (e.g., waste disposal protocols) .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

(4-methyl-5-nitropyridin-2-yl)methanol

InChI

InChI=1S/C7H8N2O3/c1-5-2-6(4-10)8-3-7(5)9(11)12/h2-3,10H,4H2,1H3

InChI Key

DCKIZMRDMKCGNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the mixture of 2,4-dimethyl-5-nitropyridine (3.0 g, 20 mmol) in 30 ml of dioxane, was selenium oxide (2.8 g, 25 mmol) added at an ambient temperature. The reaction was refluxed for 10 hrs. The reaction was cooled to room temperature and concentrated under vacuum. The residue was poured into water and extracted with ethyl acetate. The organic layer was dried over MgSO4 and concentrated under vacuum. The crude mixture of the aldehyde was diluted in methanol (30 mL) and sodium borohydride (0.74 g, 20 mmol) was added portionwise at 0° C. After stirred for 1 hr, the reaction was quenched with water (20 mL) and concentrated under vacuum. The reaction was extracted with ethyl acetate and dried over MgSO4. The ethyl acetate was dried under vacuum and purified under SiO2 with 50% ethyl acetate in hexane to afford (4-methyl-5-nitropyridin-2-yl)methanol in 83% (2.7 g). 1HNMR (CDCl3, 400 MHz) δ 2.65 (s, 1H), 4.60 (d, J=8.1, 2H), 5.81 (t, J=8.1, 1H), 7.67 (s, 1H), 9.21 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0.74 g
Type
reactant
Reaction Step Three

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